molecular formula C22H24ClNO B2406249 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 1024400-43-8

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No.: B2406249
CAS No.: 1024400-43-8
M. Wt: 353.89
InChI Key: IJNXKRWAEIBZLR-UHFFFAOYSA-N
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Description

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and an amino group attached to a cyclohexene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Phenylation: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Addition: The double bond in the cyclohexene ring can undergo addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.

    Addition: Dibromo derivatives, hydrogenated products.

Scientific Research Applications

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohexanone: Lacks the double bond in the cyclohexene ring.

    2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-ol: Contains a hydroxyl group instead of a ketone group.

    2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-thione: Contains a thione group instead of a ketone group.

Uniqueness

The unique combination of functional groups in 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

Properties

IUPAC Name

2-chloro-3-(2-methyl-5-propan-2-ylanilino)-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO/c1-14(2)17-10-9-15(3)19(11-17)24-20-12-18(13-21(25)22(20)23)16-7-5-4-6-8-16/h4-11,14,18,24H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNXKRWAEIBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC2=C(C(=O)CC(C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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